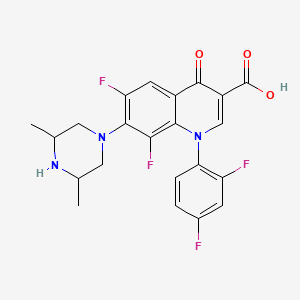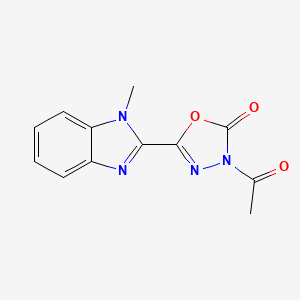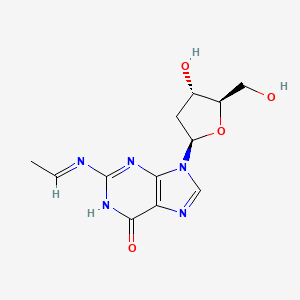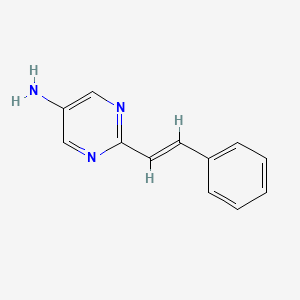![molecular formula C13H16ClNO3 B12911009 2-[(2-Chloro-4-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81778-57-6](/img/structure/B12911009.png)
2-[(2-Chloro-4-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-4-methoxybenzyl)-4,4-dimethylisoxazolidin-3-one is a synthetic organic compound that belongs to the class of isoxazolidinones This compound is characterized by its unique structure, which includes a chloro and methoxy substituent on the benzyl ring, and a dimethylisoxazolidinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-methoxybenzyl)-4,4-dimethylisoxazolidin-3-one typically involves multiple steps. One common route starts with the preparation of 2-chloro-4-methoxybenzyl bromide, which is then reacted with 4,4-dimethylisoxazolidin-3-one under specific conditions to yield the target compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
化学反应分析
Types of Reactions
2-(2-chloro-4-methoxybenzyl)-4,4-dimethylisoxazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(2-chloro-4-formylbenzyl)-4,4-dimethylisoxazolidin-3-one, while substitution of the chloro group with an amine can produce 2-(2-amino-4-methoxybenzyl)-4,4-dimethylisoxazolidin-3-one.
科学研究应用
2-(2-chloro-4-methoxybenzyl)-4,4-dimethylisoxazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2-chloro-4-methoxybenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets and pathways. The chloro and methoxy substituents on the benzyl ring can influence its binding affinity to enzymes or receptors, leading to modulation of biological activities. The isoxazolidinone moiety may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.
相似化合物的比较
Similar Compounds
- 2-chloro-4-methoxybenzyl bromide
- 4-methoxybenzyl chloride
- 4-methylbenzyl bromide
Uniqueness
Compared to similar compounds, 2-(2-chloro-4-methoxybenzyl)-4,4-dimethylisoxazolidin-3-one is unique due to the presence of the isoxazolidinone ring, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and potential biological activities, making it a valuable compound for various applications.
属性
CAS 编号 |
81778-57-6 |
|---|---|
分子式 |
C13H16ClNO3 |
分子量 |
269.72 g/mol |
IUPAC 名称 |
2-[(2-chloro-4-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C13H16ClNO3/c1-13(2)8-18-15(12(13)16)7-9-4-5-10(17-3)6-11(9)14/h4-6H,7-8H2,1-3H3 |
InChI 键 |
XRQDYLGWKVMPCH-UHFFFAOYSA-N |
规范 SMILES |
CC1(CON(C1=O)CC2=C(C=C(C=C2)OC)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl-](/img/structure/B12910930.png)


![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)-](/img/structure/B12910952.png)
![5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12910954.png)







![2-[(2,6-Dimethoxyphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B12910979.png)

